molecular formula C27H24N4O2S B2379672 N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173764-84-5

N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2379672
CAS No.: 1173764-84-5
M. Wt: 468.58
InChI Key: WXSRSERVLNHDBD-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a sophisticated synthetic organic compound designed for advanced pharmaceutical and biological research. It belongs to the quinazoline class of heterocycles, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of potent biological activities . Quinazoline derivatives are extensively investigated in oncology for their ability to function as targeted chemotherapeutic agents. These compounds are known to exert anticancer effects through several mechanistic pathways, including the inhibition of crucial enzymes like tyrosine kinases . Such inhibitors play a key role in disrupting cellular signaling pathways that control proliferation, differentiation, and survival, making them valuable tools for studying cancer cell dynamics . The specific molecular architecture of this compound, featuring an imidazo[1,2-c]quinazolinone core coupled with a thioacetamide linker and substituted benzyl groups, suggests potential for targeted interaction with specific biological macromolecules. Researchers can leverage this compound as a lead structure or a chemical probe to explore new mechanisms of action, potentially leading to the development of novel therapeutic strategies. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with the care and prudence appropriate for laboratory chemicals of unknown full toxicological profile.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-12-14-19(15-13-17)16-28-25(32)18(2)34-27-29-22-11-7-6-10-21(22)24-30-23(26(33)31(24)27)20-8-4-3-5-9-20/h3-15,18,23H,16H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRSERVLNHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide, known by its CAS number 444577-70-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, evaluation of anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC26H25N3O3S
Molecular Weight439.56 g/mol
Density1.174 g/cm³
Boiling Point629.052 °C at 760 mmHg
Flash Point195.947 °C

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups conducive to biological activity. The imidazoquinazoline scaffold is particularly notable for its role in modulating biological pathways associated with cancer cell proliferation.

Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values observed ranged from 0.50 to 7.10 µM , indicating promising efficacy compared to standard chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2310.50
MCF-70.82
HeLa1.51
A27802.31

The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to significant accumulation of cells in the G1 phase of the cell cycle, indicating a blockade that prevents progression to DNA synthesis.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity. For example, substituents on the quinazoline ring significantly influence the potency against different cancer types. Compounds with bulky groups or specific electronic properties exhibited enhanced binding affinity to target proteins involved in cell proliferation.

Case Studies

  • Study on Quinazoline Derivatives : A study published in MDPI evaluated various quinazoline derivatives and found that those similar to this compound showed improved antiproliferative activity due to structural modifications that increased hydrophobic interactions with target enzymes .
  • Cell Cycle Analysis : In a separate investigation focusing on cell cycle dynamics, it was shown that compounds with similar scaffolds could induce G1 phase arrest through modulation of cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic systems and synthetic methodologies described in the literature. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reference
N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide Imidazo[1,2-c]quinazolinone 4-Methylbenzyl, phenyl, thio-propanamide ~500 (estimated) Likely involves Cs₂CO₃-mediated coupling (inferred from analogous reactions)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzo[b][1,4]oxazin-3-one Substituted phenyl, pyrimidine ~400–450 Reaction of benzooxazinone acetic acid with phenyl-1,2,4-oxadiazoles in DMF/Cs₂CO₃
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (8, 9) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl, triazole/thiazolidinone ~550–600 Heterocyclization of hydrazinecarbothioamides with NaOH or ethyl chloroacetate
(Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Dibenzo-thiadiazocine-thiazole Fluorophenyl, dimethoxyphenyl, propanamide ~700 Multi-step synthesis involving lead-mediated reduction

Key Observations:

  • Core Heterocycles: The imidazo[1,2-c]quinazolinone core distinguishes the target compound from benzooxazinones (e.g., ) and pyrrolo-thiazolo-pyrimidines (e.g., ). Quinazolinones are known for kinase inhibition, whereas benzooxazinones often exhibit antimicrobial activity .
  • Substituent Effects : The 4-methylbenzyl and thio-propanamide groups enhance lipophilicity compared to the methoxy-substituted analogs in or the polar pyrimidine derivatives in . This may influence membrane permeability and bioavailability.
  • Synthetic Complexity: The target compound’s synthesis likely parallels methods for benzooxazinones (e.g., Cs₂CO₃-mediated coupling in DMF ), but the fused imidazo-quinazolinone system may require additional cyclization steps.

Q & A

Q. What are the common synthetic routes for this compound, and what intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazoline core via condensation of 2-aminobenzamide with arylaldehydes in solvents like DMF, catalyzed by sodium disulfite .
  • Step 2: Introduction of the thiol group at position 5 of the quinazoline, often using thiourea or Lawesson’s reagent.
  • Step 3: Acylation of the amine group (e.g., N-(4-methylbenzyl)) with a propanamide derivative via coupling reagents like EDC/HOBt . Key intermediates include 3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-thiol and activated acyl chlorides.

Q. Which characterization techniques are critical for structural validation?

Essential methods include:

  • NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons, methyl groups) and amide bond formation .
  • Mass Spectrometry (HRMS): For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography: Programs like SHELXL ( ) resolve 3D conformation, critical for understanding binding interactions .

Q. What biological targets are associated with this compound?

The compound’s imidazoquinazoline core suggests kinase inhibition (e.g., tyrosine kinases linked to cancer). In vitro assays often measure IC₅₀ values against kinases like EGFR or VEGFR2 .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Reaction Optimization: Adjusting temperature (e.g., 80–100°C for acylation), solvent polarity (DMF vs. THF), and stoichiometry of coupling reagents .
  • Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Purity Monitoring: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What methodologies analyze its interaction with kinase targets?

  • Kinase Inhibition Assays: Fluorescence-based ADP-Glo™ kinase assays with ATP concentrations adjusted to Km values .
  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) using immobilized kinase domains .
  • Molecular Docking: Software like AutoDock Vina predicts binding poses in kinase active sites (e.g., PDB ID: 1M17) .

Q. How can computational modeling guide analog design?

  • QSAR Studies: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks for novel analogs .

Key Considerations for Contradictory Data

  • Variable Biological Activity: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell line variability). Validate using orthogonal assays (e.g., Western blot for phospho-kinase levels) .
  • Synthesis Yields: Differences in reported yields often stem from solvent purity or catalyst batch quality. Replicate protocols with rigorously dried solvents and freshly opened reagents .

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